6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
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Overview
Description
6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is a chemical compound with the molecular formula C11H11NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 6-oxo-4,7-dimethoxybenzofuran-5-carboxamide.
Reduction: Formation of 6-hydroxy-4,7-dimethoxybenzofuran-5-amine.
Substitution: Formation of derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid
- 6-hydroxy-4,7-dimethoxybenzofuran-5-amine
- 6-hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide
Uniqueness
6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
75000-62-3 |
---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C11H11NO5/c1-15-8-5-3-4-17-9(5)10(16-2)7(13)6(8)11(12)14/h3-4,13H,1-2H3,(H2,12,14) |
InChI Key |
ZQTICOLCWCEVDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N |
Origin of Product |
United States |
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